molecular formula C10H13IO2 B8318074 5-Iodo-2-isopropyl-3-methoxyphenol

5-Iodo-2-isopropyl-3-methoxyphenol

Cat. No.: B8318074
M. Wt: 292.11 g/mol
InChI Key: MFNUKPKOBHVCSY-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropyl-3-methoxyphenol: is an organic compound with the molecular formula C10H13IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with iodine, isopropyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-3-methoxyphenol typically involves the iodination of 2-isopropyl-3-methoxyphenol. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropyl-3-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Chemistry: 5-Iodo-2-isopropyl-3-methoxyphenol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on the biological activity of phenolic compounds. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its phenolic structure may also contribute to its antioxidant activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropyl-3-methoxyphenol depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    2-Iodo-3-methoxyphenol: Similar structure but lacks the isopropyl group.

    5-Iodo-2-methoxyphenol: Similar structure but lacks the isopropyl group.

    2-Isopropyl-3-methoxyphenol: Similar structure but lacks the iodine atom.

Uniqueness: 5-Iodo-2-isopropyl-3-methoxyphenol is unique due to the presence of all three substituents (iodine, isopropyl, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. The iodine atom enhances the compound’s reactivity, while the isopropyl and methoxy groups contribute to its stability and solubility.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

5-iodo-3-methoxy-2-propan-2-ylphenol

InChI

InChI=1S/C10H13IO2/c1-6(2)10-8(12)4-7(11)5-9(10)13-3/h4-6,12H,1-3H3

InChI Key

MFNUKPKOBHVCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Iodo-2-isopropyl-1,3-dimethoxy-benzene (805 mg, 2.63 mmol) in anhydrous dichloromethane (26 mL) at 0° C. was added boron tribromide (2.63 mL, 2.63 mmol) 1M in dichloromethane), maintaining the temperature of the reaction at 0° C. during the addition. After stirring at room temperature for 18 hours, water (10 mL) was slowly added to the reaction. After stirring 30 minutes, the dichloromethane layer was collected, dried using anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Purification of the residue by silica gel column chromatography eluting with 90/10 hexane/ethyl acetate yielded 5-Iodo-2-isopropyl-3-methoxy-phenol (612 mg, 80%) as an oil, MS (M+H)=293.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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